

# Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Activation by Trichophytin

Author: BenchChem Technical Support Team. Date: December 2025

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|----------------------|--------------|-----------|
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# For Researchers, Scientists, and Drug Development Professionals

Introduction

**Trichophytin**, a glycoprotein extract derived from dermatophytes of the Trichophyton genus, is a well-characterized antigen known to elicit delayed-type hypersensitivity reactions in sensitized individuals. The cellular immune response, primarily mediated by T-lymphocytes, is crucial for the control of dermatophyte infections. Understanding the dynamics of T-cell activation in response to **Trichophytin** is vital for elucidating the immunopathology of dermatophytosis and for the development of novel immunomodulatory therapies and vaccines. Flow cytometry is a powerful high-throughput technique that allows for the precise quantification and characterization of lymphocyte subpopulations based on the expression of cell surface and intracellular markers. This document provides a detailed protocol for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with **Trichophytin** and the subsequent analysis of T-lymphocyte activation by multi-color flow cytometry.

### **Data Presentation**

The following tables present representative data obtained from flow cytometric analysis of human PBMCs from a sensitized donor, 24 and 48 hours post-stimulation with **Trichophytin**.



These tables illustrate the expected upregulation of key activation markers on CD4+ and CD8+ T-lymphocyte subsets.

Table 1: Expression of Early Activation Marker (CD69) on T-Lymphocytes Following **Trichophytin** Stimulation

| T-Cell Subset              | Time Point Treatment |                               | % CD69+ Cells<br>(Mean ± SD) |
|----------------------------|----------------------|-------------------------------|------------------------------|
| CD4+                       | 24 hours             | Unstimulated Control          | $0.8 \pm 0.3$                |
| Trichophytin (10<br>μg/mL) | 15.2 ± 2.1           |                               |                              |
| 48 hours                   | Unstimulated Control | 1.1 ± 0.4                     | _                            |
| Trichophytin (10<br>μg/mL) | 12.5 ± 1.8           |                               |                              |
| CD8+                       | 24 hours             | 24 hours Unstimulated Control |                              |
| Trichophytin (10<br>μg/mL) | 8.7 ± 1.5            |                               |                              |
| 48 hours                   | Unstimulated Control | 0.7 ± 0.3                     | _                            |
| Trichophytin (10<br>μg/mL) | 7.1 ± 1.2            |                               | -                            |

Table 2: Expression of Mid-to-Late Activation Markers (CD25 and HLA-DR) on T-Lymphocytes Following **Trichophytin** Stimulation



| T-Cell Subset              | Time Point              | Treatment               | % CD25+ Cells<br>(Mean ± SD) | % HLA-DR+<br>Cells (Mean ±<br>SD) |
|----------------------------|-------------------------|-------------------------|------------------------------|-----------------------------------|
| CD4+                       | 24 hours                | Unstimulated<br>Control | 2.5 ± 0.7                    | 1.8 ± 0.5                         |
| Trichophytin (10<br>μg/mL) | 25.4 ± 3.5              | 10.3 ± 1.9              |                              |                                   |
| 48 hours                   | Unstimulated<br>Control | 2.8 ± 0.9               | 2.1 ± 0.6                    |                                   |
| Trichophytin (10<br>μg/mL) | 35.1 ± 4.2              | 22.6 ± 3.1              |                              | _                                 |
| CD8+                       | 24 hours                | Unstimulated<br>Control | 1.9 ± 0.6                    | 1.5 ± 0.4                         |
| Trichophytin (10<br>μg/mL) | 18.9 ± 2.8              | 8.2 ± 1.4               |                              |                                   |
| 48 hours                   | Unstimulated<br>Control | 2.2 ± 0.7               | 1.8 ± 0.5                    |                                   |
| Trichophytin (10<br>μg/mL) | 28.6 ± 3.9              | 15.7 ± 2.3              |                              | -                                 |

# Experimental Protocols Preparation of Trichophytin Antigen

Standardized **Trichophytin** extracts for in vitro cellular assays may be commercially available or can be prepared in the laboratory. A general procedure for laboratory preparation involves the cultivation of a Trichophyton species (e.g., T. mentagrophytes or T. rubrum) in a liquid medium, followed by mycelial harvesting, disruption, and protein extraction. The final product should be sterile-filtered and its protein concentration determined (e.g., by Bradford or BCA assay). For consistent results, it is recommended to use a commercially available, standardized **Trichophytin** preparation intended for T-cell assays.



# Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

#### Materials:

- · Whole blood collected in heparinized tubes
- Ficoll-Paque PLUS or equivalent density gradient medium
- Phosphate-buffered saline (PBS), sterile
- RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2
   mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin (complete RPMI)
- Centrifuge
- · Hemocytometer or automated cell counter

#### Protocol:

- Dilute whole blood 1:1 with sterile PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer of plasma and platelets.
- Collect the buffy coat layer containing the PBMCs.
- Wash the collected PBMCs by adding an excess of sterile PBS and centrifuging at 300 x g for 10 minutes.
- Repeat the wash step.
- Resuspend the PBMC pellet in complete RPMI and perform a cell count.



Adjust the cell concentration to 1 x 10<sup>6</sup> cells/mL in complete RPMI.

### In Vitro Stimulation of PBMCs with Trichophytin

#### Materials:

- Isolated PBMCs at 1 x 10<sup>6</sup> cells/mL
- Trichophytin antigen solution
- Phytohemagglutinin (PHA) as a positive control (5 μg/mL)
- Sterile, 96-well flat-bottom culture plates
- CO2 incubator (37°C, 5% CO2)

#### Protocol:

- Plate 200 μL of the PBMC suspension (2 x 10<sup>5</sup> cells) into the wells of a 96-well plate.
- Prepare the following conditions in triplicate:
  - Unstimulated Control: Add 20 μL of complete RPMI.
  - Trichophytin Stimulation: Add 20 μL of Trichophytin antigen to achieve a final concentration of 10 μg/mL (or a predetermined optimal concentration).
  - Positive Control: Add 20 μL of PHA to achieve a final concentration of 5 μg/mL.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).

## Staining of Lymphocytes for Flow Cytometry

#### Materials:

- Stimulated and control PBMCs
- FACS tubes (5 mL polystyrene round-bottom tubes)



- Staining buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated monoclonal antibodies against:
  - CD3 (T-cell marker)
  - CD4 (Helper T-cell marker)
  - CD8 (Cytotoxic T-cell marker)
  - CD69 (Early activation marker)
  - CD25 (IL-2 receptor alpha chain, mid-activation marker)
  - HLA-DR (MHC class II, late activation marker)
- Viability dye (e.g., 7-AAD or a fixable viability stain)
- Fixation/Permeabilization buffers (if performing intracellular staining)
- Flow cytometer

#### Protocol:

- After the incubation period, gently resuspend the cells in each well and transfer them to individual FACS tubes.
- Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
- Add the viability dye according to the manufacturer's instructions to distinguish live from dead cells.
- Wash the cells with 2 mL of staining buffer and centrifuge as before.
- Prepare an antibody cocktail containing the optimal dilutions of anti-CD3, -CD4, -CD8, -CD69, -CD25, and -HLA-DR in staining buffer.
- Resuspend the cell pellet in 50-100 μL of the antibody cocktail.



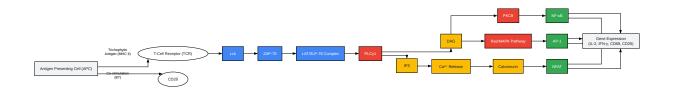
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells with 2 mL of staining buffer and centrifuge.
- Resuspend the final cell pellet in 300-500 μL of staining buffer.
- Acquire the samples on a flow cytometer. Ensure that an adequate number of events (e.g., at least 50,000-100,000 total events) are collected for robust statistical analysis.

### **Flow Cytometry Data Analysis**

- Create a gating strategy to identify the lymphocyte population based on forward and side scatter properties.
- Gate on single cells to exclude doublets.
- Use the viability dye to gate on live cells.
- From the live singlet lymphocyte population, identify CD3+ T-cells.
- Within the CD3+ population, distinguish between CD4+ and CD8+ T-cell subsets.
- For both CD4+ and CD8+ populations, quantify the percentage of cells expressing the
  activation markers CD69, CD25, and HLA-DR in the unstimulated, Trichophytin-stimulated,
  and positive control samples.

# **Mandatory Visualizations**

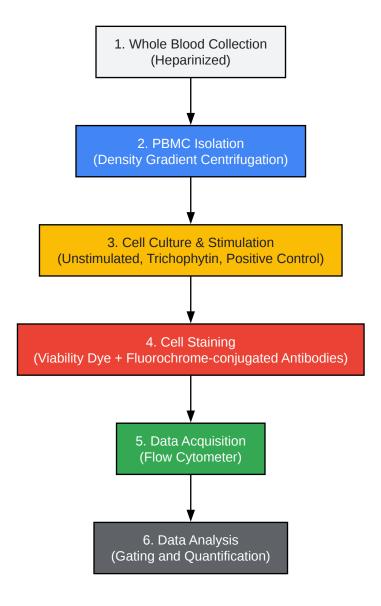




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Caption: T-Cell activation signaling cascade initiated by **Trichophytin** antigen presentation.





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Caption: Experimental workflow for flow cytometry analysis of lymphocyte activation.

 To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Activation by Trichophytin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171656#flow-cytometry-analysis-of-lymphocyte-activation-by-trichophytin]

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